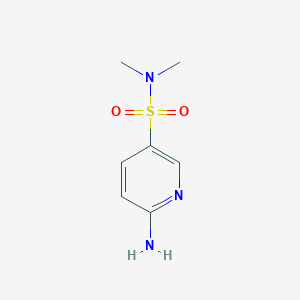
5-bromo-3,4-dihydro-2H-pyran
描述
5-bromo-3,4-dihydro-2H-pyran: is an organic compound with the molecular formula C5H7BrO . It is a brominated derivative of 3,4-dihydro-2H-pyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of a bromine atom at the 5-position of the pyran ring imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
作用机制
Target of Action
5-Bromo-3,4-dihydro-2H-pyran is a chemical compound that primarily targets organic synthesis reactions . It is used as a reactant in various chemical reactions, including the synthesis of α-alkenylated tetrahydropyrans (THPs) with 3,4-dihydro-2H-pyran derivatives .
Mode of Action
The compound interacts with its targets through a process known as α-alkenylation . These intermediates are then attacked by a nucleophile to form the desired α-alkenylated products .
Biochemical Pathways
The α-alkenylation process affects the synthesis pathway of α-alkenylated tetrahydropyrans (THPs) . The resulting α-alkenylated products are of broad utility in natural products and fine chemicals .
Result of Action
The primary result of the action of this compound is the production of α-alkenylated tetrahydropyrans (THPs) . These compounds have broad utility in the synthesis of natural products and fine chemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a Brønsted acid and a Lewis acid under mild reaction conditions facilitates the α-alkenylation process .
: Brønsted acid-mediated selective α-alkenylation of 3,4-dihydro-2H-pyrans - Organic Chemistry Frontiers (RSC Publishing)
生化分析
Biochemical Properties
It’s parent compound, 3,4-dihydro-2H-pyran, is known to interact with various biomolecules in its role as a hydroxyl-protecting reagent
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, 3,4-dihydro-2H-pyran .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the bromination of 3,4-dihydro-2H-pyran. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions:
5-bromo-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding dihydropyran or tetrahydropyran derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Various substituted pyran derivatives.
Oxidation Reactions: Pyranones and other oxygenated derivatives.
Reduction Reactions: Dihydropyran and tetrahydropyran derivatives.
科学研究应用
Chemistry:
5-bromo-3,4-dihydro-2H-pyran is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs. Its reactivity and versatility make it valuable in the development of new synthetic methodologies .
Biology and Medicine:
In biological research, this compound derivatives have been investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. These derivatives can act as lead compounds for the development of new pharmaceuticals .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various applications, including polymer synthesis and surface modification .
相似化合物的比较
3,4-dihydro-2H-pyran: The parent compound without the bromine substitution.
4-bromo-3,6-dihydro-2H-pyran: A similar compound with bromine substitution at the 4-position.
5-chloro-3,4-dihydro-2H-pyran: A similar compound with chlorine substitution at the 5-position.
Comparison:
5-bromo-3,4-dihydro-2H-pyran is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the position of the bromine atom can influence the compound’s biological activity and its interactions with other molecules .
属性
IUPAC Name |
5-bromo-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKLDMFBZUFZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416060 | |
| Record name | 5-bromo-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26274-19-1 | |
| Record name | 5-bromo-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
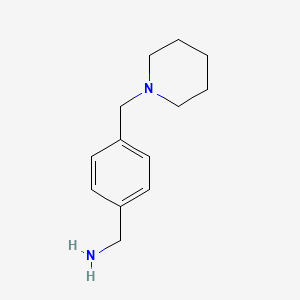
![3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene](/img/structure/B1336050.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)
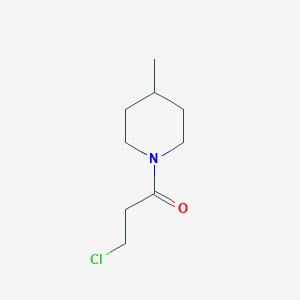
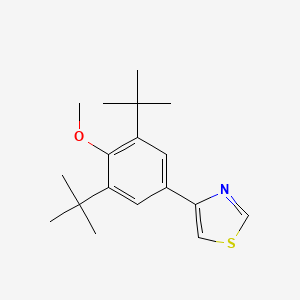

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
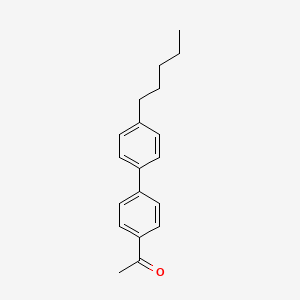

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)
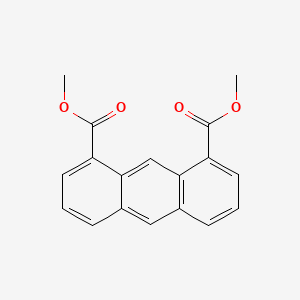
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)
